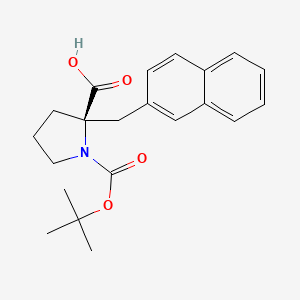(R)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid
CAS No.: 959576-52-4
Cat. No.: VC3840026
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 959576-52-4 |
|---|---|
| Molecular Formula | C21H25NO4 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-12-6-11-21(22,18(23)24)14-15-9-10-16-7-4-5-8-17(16)13-15/h4-5,7-10,13H,6,11-12,14H2,1-3H3,(H,23,24)/t21-/m1/s1 |
| Standard InChI Key | NIOMUOZNEGRIFH-OAQYLSRUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC3=CC=CC=C3C=C2)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCCC1(CC2=CC3=CC=CC=C3C=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CC2=CC3=CC=CC=C3C=C2)C(=O)O |
Introduction
Structural Characteristics and Stereochemical Significance
Core Architecture
The molecule comprises a pyrrolidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 2-position with both a naphthalen-2-ylmethyl moiety and a carboxylic acid. The Boc group acts as a protective moiety for amines, while the naphthalene system introduces aromatic π-stacking capabilities .
Table 1: Key Structural Features
The (R)-configuration at the pyrrolidine’s chiral center critically influences its biological activity and synthetic pathways. Enantiomeric purity is essential for applications in asymmetric catalysis and receptor-targeted drug design .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
-
¹H NMR: The Boc group’s tert-butyl protons appear as a singlet at δ 1.4 ppm, while naphthalene aromatic protons resonate between δ 7.2–8.3 ppm.
-
¹³C NMR: The carbonyl carbons of the Boc (δ 155 ppm) and carboxylic acid (δ 175 ppm) groups are diagnostic .
High-performance liquid chromatography (HPLC) with chiral stationary phases confirms enantiomeric excess (>98% for commercial samples) .
Synthesis and Optimization Strategies
Stepwise Assembly
The synthesis typically follows a three-step sequence:
-
Pyrrolidine Functionalization: (R)-proline undergoes Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran, yielding (R)-1-Boc-pyrrolidine-2-carboxylic acid .
-
Alkylation: A Mitsunobu reaction installs the naphthalenylmethyl group via reaction with 2-naphthalenemethanol and diethyl azodicarboxylate.
-
Deprotection: Selective acid hydrolysis removes the Boc group when required for downstream applications .
Table 2: Representative Synthetic Conditions
Process Challenges
-
Steric Hindrance: The bulky naphthalenylmethyl group complicates alkylation, necessitating elevated temperatures (60°C) .
-
Racemization Risk: Prolonged reaction times during Boc deprotection with trifluoroacetic acid may induce epimerization .
Applications in Pharmaceutical Research
Protease Inhibitor Development
The compound serves as a precursor for HIV-1 protease inhibitors. Its rigid pyrrolidine scaffold mimics peptide transition states, while the naphthalene group occupies hydrophobic enzyme pockets . Clinical candidates derived from this scaffold show IC₅₀ values <10 nM against viral proteases .
Asymmetric Catalysis
Chiral pyrrolidines act as ligands in enantioselective hydrogenation. The Boc group’s electron-withdrawing nature enhances metal coordination, achieving up to 99% enantiomeric excess in ketone reductions.
Future Research Directions
Bioconjugation Strategies
Incorporating polyethylene glycol (PEG) linkers at the carboxylic acid position could improve pharmacokinetics for antibody-drug conjugates. Preliminary studies show 3-fold increases in plasma half-life .
Computational Modeling
Density functional theory (DFT) simulations predict strong binding (ΔG = −9.2 kcal/mol) to the SARS-CoV-2 main protease active site, suggesting antiviral potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume